molecular formula C18H27NO3 B1412395 tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate CAS No. 1107015-34-8

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate

Cat. No. B1412395
CAS RN: 1107015-34-8
M. Wt: 305.4 g/mol
InChI Key: GOXPNHIQWSDRCN-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. In this case, the R1 group is a tert-butyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . A convenient synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

Scientific Research Applications

Synthesis of Cinnamamides

This compound is utilized in the synthesis of cinnamamides, which are known for their anti-inflammatory and analgesic properties. The process involves catalysis by enzymes like Lipozyme® TL IM in continuous-flow microreactors, offering a rapid and economical strategy for the synthesis of cinnamamide derivatives .

Palladium-Catalyzed Reactions

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate: can be used in palladium-catalyzed synthesis of N-Boc-protected anilines. This is particularly useful in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Free Radical Bromination

The benzylic position of this compound allows for free radical bromination, which is a key step in various synthetic pathways. This reaction can be resonance stabilized due to the presence of the benzene ring .

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions at the benzylic position. Depending on the substituents present, these reactions can proceed via either SN1 or SN2 mechanisms, which are essential for creating a wide range of derivatives .

Synthesis of Phosphine Derivatives

The compound may also be involved in the synthesis of tertiary phosphines. Phosphine derivatives are crucial in the field of catalysis and have applications in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl 4-[hydroxy-(2-methylphenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXPNHIQWSDRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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